molecular formula C14H15N3O3S2 B2820274 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034400-97-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2820274
CAS No.: 2034400-97-8
M. Wt: 337.41
InChI Key: FNRWHDRYFCGILB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by the presence of thiophene rings and an imidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidine Core: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.

    Introduction of Thiophene Rings: The thiophene rings can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Final Coupling: The final step involves coupling the hydroxylated thiophene derivative with the imidazolidine core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: TsCl, EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings

    Reduction: Alcohols or amines depending on the site of reduction

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of thiophene rings which are known for their conductive properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the imidazolidine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
  • N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
  • N-(2-hydroxy-2-(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the presence of two different thiophene rings, which can provide distinct electronic properties and reactivity compared to similar compounds with only one thiophene ring or other heterocyclic rings like furan. This dual thiophene structure can enhance its potential interactions with biological targets and its utility in materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-12-15-4-5-17(12)13(19)16-9-14(20,10-3-7-21-8-10)11-2-1-6-22-11/h1-3,6-8,20H,4-5,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRWHDRYFCGILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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